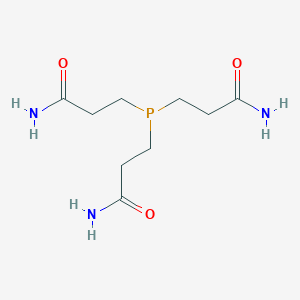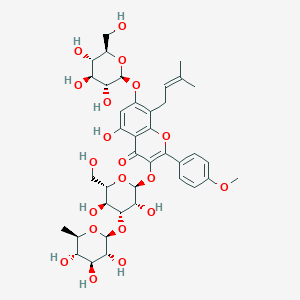
4-Aminothiophene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminothiophene-3-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with an amino group at the 4-position and an aldehyde group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-Aminothiophene-3-carbaldehyde involves the reaction of vinyl azides with 1,4-dithiane-2,5-diol in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) at 40°C . This method is efficient and eco-friendly, producing the desired product in good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Aminothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various electrophiles can react with the amino group under acidic or basic conditions.
Major Products:
Oxidation: 4-Aminothiophene-3-carboxylic acid.
Reduction: 4-Aminothiophene-3-methanol.
Substitution: Depending on the electrophile, various substituted thiophene derivatives can be formed.
Applications De Recherche Scientifique
4-Aminothiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex thiophene derivatives.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 4-Aminothiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino and aldehyde groups allows it to form covalent bonds with biological molecules, potentially inhibiting their function or altering their activity .
Comparaison Avec Des Composés Similaires
- 2-Aminothiophene-3-carbaldehyde
- 4-Aminothiophene-2-carbaldehyde
- 3-Aminothiophene-2-carbaldehyde
Comparison: 4-Aminothiophene-3-carbaldehyde is unique due to the specific positioning of the amino and aldehyde groups on the thiophene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different biological activities and chemical properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C5H5NOS |
|---|---|
Poids moléculaire |
127.17 g/mol |
Nom IUPAC |
4-aminothiophene-3-carbaldehyde |
InChI |
InChI=1S/C5H5NOS/c6-5-3-8-2-4(5)1-7/h1-3H,6H2 |
Clé InChI |
ZVNOZWSBCGGUAX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CS1)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13027305.png)
![2-{3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.1.1]heptan-6-yl}aceticacid](/img/structure/B13027312.png)
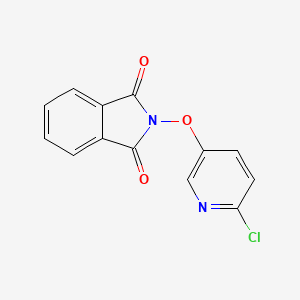
![1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine](/img/structure/B13027336.png)
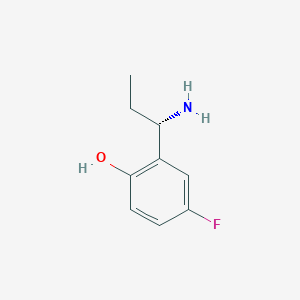

![3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B13027353.png)
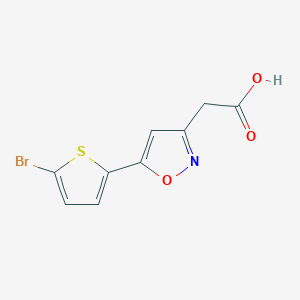
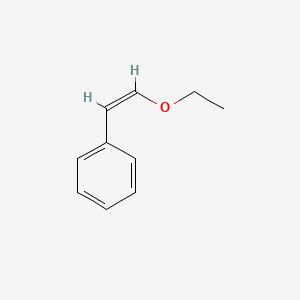

![Methyl 2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13027364.png)
